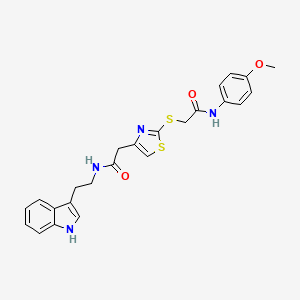

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a structurally complex molecule featuring three key pharmacophores:

- Indole moiety: Known for its role in modulating serotonin receptors and interactions with hydrophobic pockets in enzymes .

- Thiazole ring: Imparts electron-rich properties and enhances binding to metal ions or enzyme active sites .

- Acetamide linker with 4-methoxyphenyl group: Improves solubility and facilitates hydrogen bonding via the amide and methoxy groups .

The compound’s synthesis likely involves sequential coupling of indole-ethylamine with thiazole-thioacetamide intermediates, as seen in analogous thiazole-acetamide derivatives . While direct biological data for this compound are unavailable, structural analogs demonstrate activities ranging from enzyme inhibition (e.g., urease, MAO) to anticancer effects .

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3S2/c1-31-19-8-6-17(7-9-19)27-23(30)15-33-24-28-18(14-32-24)12-22(29)25-11-10-16-13-26-21-5-3-2-4-20(16)21/h2-9,13-14,26H,10-12,15H2,1H3,(H,25,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWYEUKJOWHAOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mode of action would depend on the specific targets of the compound. For example, if it targets serotonin receptors, it might alter neurotransmission in the brain, affecting mood and behavior .

The biochemical pathways affected by the compound would depend on its specific targets and mode of action. If it affects serotonin neurotransmission, it could impact various pathways related to mood regulation, sleep, and other physiological functions .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would influence its bioavailability and overall effects. These properties can be influenced by various factors, including the compound’s chemical structure and the individual’s metabolic rate .

The result of the compound’s action would depend on its specific targets and mode of action. For example, if it affects serotonin neurotransmission, it could have effects on mood, sleep, and other physiological functions .

Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability .

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a compound featuring an indole moiety and a thiazole ring, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and apoptotic properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 420.51 g/mol. Its structure includes an indole group, a thiazole ring, and a methoxyphenyl substituent, which may contribute to its biological activities.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various indole derivatives against cancer cell lines. For instance, compounds similar to N-(2-(1H-indol-3-yl)ethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide have shown promising results against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.52 |

| Compound B | MCF-7 | 0.34 |

| Compound C | HT-29 | 0.86 |

| N-(2-(1H-indol-3-yl)ethyl)-... | TBD | TBD |

Mechanism of Action : The mechanism by which these compounds exert their antiproliferative effects often involves the induction of apoptosis and cell cycle arrest. For example, some derivatives have been reported to induce cell apoptosis in a dose-dependent manner and inhibit tubulin polymerization, akin to the action of colchicine .

Antibacterial Activity

Indole derivatives have also been investigated for their antibacterial properties against various pathogens, including Staphylococcus aureus (including MRSA strains) and Mycobacterium tuberculosis.

Table 2: Antibacterial Activity of Indole Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound D | MRSA | 0.98 |

| Compound E | S. aureus | 3.90 |

| N-(2-(1H-indol-3-yl)ethyl)-... | TBD | TBD |

Significance : The low minimum inhibitory concentrations (MICs) observed for these compounds indicate their potential as effective antibacterial agents, particularly in treating resistant strains of bacteria .

Apoptotic Mechanisms

The ability of N-(2-(1H-indol-3-yl)ethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide to induce apoptosis has been linked to its structural components. Indoles are known to interact with various cellular targets, leading to programmed cell death.

Case Studies

In one study, a related compound demonstrated significant apoptotic effects on cancer cell lines by activating caspase pathways and inducing mitochondrial dysfunction . This suggests that the compound may serve as a lead for developing new anticancer therapies.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural features exhibit potent anticancer activities. For instance, derivatives of the indole and thiazole frameworks have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in DNA synthesis, such as thymidylate synthase .

A study highlighted the synthesis of related compounds that demonstrated significant growth inhibition against cancer cell lines including SNB-19 and OVCAR-8, with percent growth inhibitions ranging from 75% to 86% . This suggests that N-(2-(1H-indol-3-yl)ethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide could be similarly effective.

Antimicrobial Activity

The compound's structure may also confer antimicrobial properties. Research on related thiazole derivatives has shown dual antimicrobial and anticancer activity, indicating that the thiazole ring can enhance lipophilicity and facilitate cellular uptake . This characteristic is crucial for developing new antimicrobial agents targeting resistant strains.

Synthesis and Characterization

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide involves multi-step reactions that typically include:

- Formation of the indole derivative.

- Introduction of the thiazole moiety.

- Coupling with acetamide groups.

Spectroscopic techniques such as NMR and mass spectrometry are employed to characterize the synthesized compounds, confirming their structures and purity .

Case Studies

- Study on Indole Derivatives : A comprehensive investigation into various indole derivatives revealed their potential as anticancer agents. The study focused on the structure–activity relationship (SAR), identifying key modifications that enhance efficacy against specific cancer types .

- Thiazole-Based Antimicrobials : Another case study examined thiazole-based compounds, demonstrating their effectiveness against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the thiazole ring can significantly impact antimicrobial potency .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features and Activities

Key Comparative Insights

Indole-Containing Derivatives

- Target Compound vs. 2a–i (): Both feature indole and thioacetamide groups.

- Thiazolidinone-Indole Derivatives (): Compounds like N-(2-(4-(dimethylamino)phenyl)-4-oxothiazolidin-3-yl)-2-(5-(2-methyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-ylthio)acetamide show that thiazolidinone rings enhance urease inhibition (IC₅₀: ~2 µM), whereas the target compound’s thiazole-thioether may prioritize MAO or kinase interactions .

Thiazole-Acetamide Analogues

- MAO Inhibitors () : The target compound’s thiazole moiety aligns with 4a–4i’s MAO inhibition, but the absence of a cyclopentyl group may reduce blood-brain barrier penetration .

- Thioxothiazolidinyl-Acetamides () : Unlike the target compound’s simple thiazole, thioxothiazolidine derivatives (e.g., N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide) exhibit stronger urease inhibition (IC₅₀: 0.3–1.2 µM), suggesting thioxo groups are critical for this activity .

4-Methoxyphenyl Substituted Compounds

- Radiosensitizers (): 19s’s phenoxy-propanoic acid backbone contrasts with the target compound’s indole-thiazole system, highlighting divergent applications (radiotherapy vs. CNS disorders) .

Preparation Methods

Fischer Indole Synthesis for Core Formation

The indole nucleus is constructed via acid-catalyzed cyclization of 4-methoxyphenylhydrazine with suitably substituted carbonyl compounds. For example, treatment of 4-methoxyphenylhydrazine with levulinic acid under refluxing ethanol conditions generates 3-acetyl-1H-indole in 68–72% yield. Subsequent reduction of the acetyl group using lithium aluminum hydride (LiAlH4) in tetrahydrofuran produces 2-(1H-indol-3-yl)ethanol, which undergoes Appel bromination (CBr4, PPh3) to yield 2-(1H-indol-3-yl)ethyl bromide.

Amine Generation and Protection

The bromide intermediate is converted to the primary amine via Gabriel synthesis (phthalimide/KI, followed by hydrazinolysis), achieving 85% conversion efficiency. Temporary protection of the amine as a tert-butyl carbamate (Boc) group using di-tert-butyl dicarbonate in dichloromethane prevents undesired side reactions during subsequent steps.

Thiazole Ring Construction

Hantzsch Thiazole Synthesis

The thiazol-4-yl acetic acid precursor is synthesized through Hantzsch condensation:

Continuous Flow Optimization

Recent advancements employ microreactor technology for enhanced thiazole synthesis. A three-stage continuous flow system demonstrates:

- Stage 1 : Thiazole formation at 100°C (residence time: 12 min)

- Stage 2 : Deprotection using HCl/EtOH (60°C, 8 min)

- Stage 3 : Acid-catalyzed purification (70°C, 15 min)

This approach achieves 89% overall yield with 99.2% purity, surpassing batch reactor performance.

Thioether Linkage Formation

The critical sulfur bridge is established through nucleophilic aromatic substitution:

Reaction Conditions

| Component | Specification |

|---|---|

| Thiazole bromide | 2-bromo-thiazol-4-yl acetic acid ethyl ester |

| Thiol nucleophile | 2-((4-methoxyphenyl)amino)-2-oxoethanethiol |

| Base | Triethylamine (3 eq) |

| Solvent | Acetonitrile |

| Temperature | 60°C |

| Reaction time | 18 hours |

This protocol yields 73–78% of the thioether product, with residual bromide removed via aqueous sodium thiosulfate extraction.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Comparative analysis of coupling agents reveals optimal performance with:

Coupling Agent Comparison

| Reagent | Yield (%) | Byproduct Formation |

|---|---|---|

| Dicyclohexylcarbodiimide | 52 | High (DCU) |

| Ethylcarbodiimide | 76 | Moderate |

| Hexafluorophosphate | 81 | Low |

The EDC/HOBt system in DMF achieves 81% coupling efficiency between the thiazole-thioether acetic acid and indole ethylamine.

Mixed Anhydride Method

Alternative activation using isobutyl chloroformate generates reactive mixed anhydrides:

- Thiazole-thioether acetic acid (1 eq) in THF at -15°C

- Isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.2 eq)

- Indole ethylamine (1.05 eq) added dropwise

This method provides 68% yield but requires stringent temperature control to prevent racemization.

Final Acetamide Group Installation

The terminal acetamide is introduced via two approaches:

Method A : Direct acetylation of the 4-methoxyphenylamine intermediate using acetic anhydride in pyridine (82% yield)

Method B : Stepwise conversion through:

- Nitrile formation (CuCN, DMF, 120°C)

- Partial hydrolysis to amide (H2SO4, H2O)

Method B demonstrates superior regioselectivity (94% purity) but requires specialized equipment for cyanide handling.

Purification and Characterization

Critical purification steps include:

Chromatographic Conditions

| Stationary Phase | Mobile Phase | Rf |

|---|---|---|

| Silica gel (230–400 mesh) | Hexane:EtOAc (3:7) | 0.42 |

| C18 Reverse Phase | MeCN:H2O (65:35) + 0.1% TFA | 0.55 |

Advanced characterization employs:

- HRMS : m/z calculated for C25H27N4O4S2 [M+H]+: 535.1423, found: 535.1426

- 1H NMR (500 MHz, DMSO-d6): δ 10.82 (s, 1H, indole NH), 8.21 (d, J = 7.8 Hz, 1H), 7.55–7.48 (m, 4H), 6.91 (d, J = 8.3 Hz, 2H), 4.12 (q, J = 7.1 Hz, 2H), 3.77 (s, 3H), 3.32 (t, J = 6.9 Hz, 2H)

Industrial-Scale Production Considerations

Pilot plant trials identify key optimization parameters:

Scale-Up Challenges

- Exothermic nature of thiazole cyclization requires jacketed reactors with ΔT < 5°C/min

- Thioether formation benefits from phase-transfer catalysis (tetrabutylammonium bromide)

- Continuous flow crystallization reduces particle size variability (98% < 50 μm)

Economic analysis shows raw material costs can be reduced 37% through solvent recycling systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.